
2-Chloro-5-sulfamoylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-sulfamoylbenzoyl chloride is an organic compound with the molecular formula C₇H₅Cl₂NO₃S. It is a derivative of benzoic acid and contains both chloro and sulfamoyl functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-sulfamoylbenzoyl chloride typically involves the diazotization of 2-amino-5-sulfamoylbenzoic acid followed by treatment with a metal chloride at elevated temperatures (60-100°C) . This process results in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale diazotization reactions, followed by chlorination under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the chloro group to form amides and esters, respectively.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized Products: Formed through oxidation reactions, often resulting in the formation of carboxylic acids.
Scientific Research Applications
2-Chloro-5-sulfamoylbenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-sulfamoylbenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloro and sulfamoyl groups, which facilitate nucleophilic attack . The compound can interact with various molecular targets, including proteins and enzymes, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the benzoyl group.
5-Chlorosulfonyl-2-chlorobenzoic acid: Contains similar functional groups but differs in the position of the chloro and sulfamoyl groups.
Uniqueness
2-Chloro-5-sulfamoylbenzoyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various chemical syntheses and research applications .
Properties
CAS No. |
51251-37-7 |
|---|---|
Molecular Formula |
C7H5Cl2NO3S |
Molecular Weight |
254.09 g/mol |
IUPAC Name |
2-chloro-5-sulfamoylbenzoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,10,12,13) |
InChI Key |
QGGGMRFYBPNHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


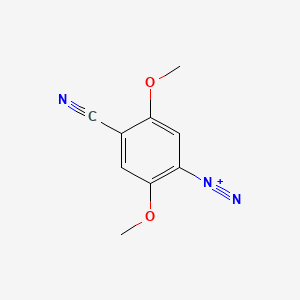
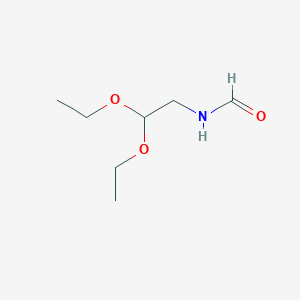
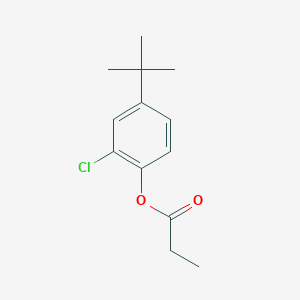
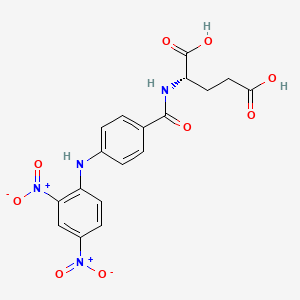
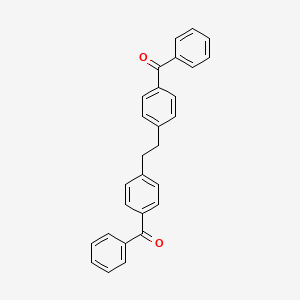

![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
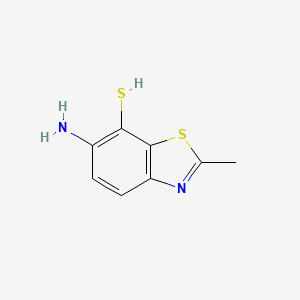
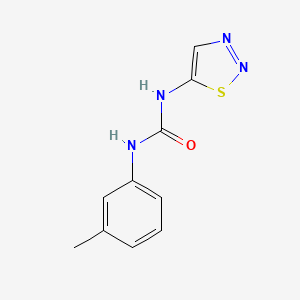
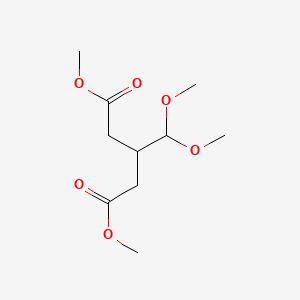
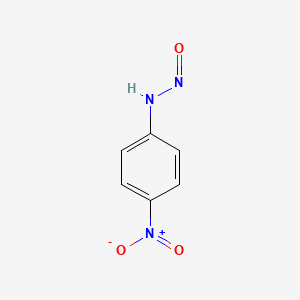
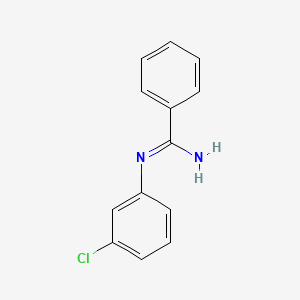
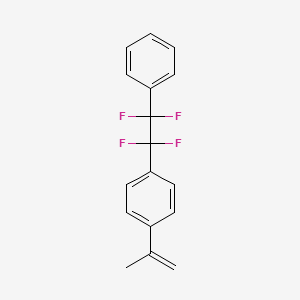
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
